molecular formula C15H23Cl2FN2 B6169229 4-[1-(4-fluorophenyl)pyrrolidin-3-yl]piperidine dihydrochloride CAS No. 2413870-47-8

4-[1-(4-fluorophenyl)pyrrolidin-3-yl]piperidine dihydrochloride

Cat. No.: B6169229
CAS No.: 2413870-47-8
M. Wt: 321.3
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Description

4-[1-(4-fluorophenyl)pyrrolidin-3-yl]piperidine dihydrochloride is a chemical compound that features a fluorophenyl group attached to a pyrrolidine ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-fluorophenyl)pyrrolidin-3-yl]piperidine dihydrochloride typically involves multiple steps. One common approach starts with the preparation of the fluorophenyl-substituted pyrrolidine. This can be achieved through the reaction of 4-fluorobenzaldehyde with a suitable amine to form an imine, followed by reduction to yield the fluorophenyl-substituted pyrrolidine. The next step involves the formation of the piperidine ring, which can be accomplished through cyclization reactions involving appropriate precursors and catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-fluorophenyl)pyrrolidin-3-yl]piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[1-(4-fluorophenyl)pyrrolidin-3-yl]piperidine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-[1-(4-fluorophenyl)pyrrolidin-3-yl]piperidine dihydrochloride involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the pyrrolidine and piperidine rings contribute to the overall molecular conformation and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(4-chlorophenyl)pyrrolidin-3-yl]piperidine dihydrochloride
  • 4-[1-(4-bromophenyl)pyrrolidin-3-yl]piperidine dihydrochloride
  • 4-[1-(4-methylphenyl)pyrrolidin-3-yl]piperidine dihydrochloride

Uniqueness

4-[1-(4-fluorophenyl)pyrrolidin-3-yl]piperidine dihydrochloride is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in medicinal chemistry.

Properties

CAS No.

2413870-47-8

Molecular Formula

C15H23Cl2FN2

Molecular Weight

321.3

Purity

95

Origin of Product

United States

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